Dihydroxyaluminum Sodium Carbonate

Description

Historical Context of Dihydroxyaluminum Sodium Carbonate Discovery and Initial Chemical Characterization

This compound occurs naturally as the mineral dawsonite (B1143670). potsdam.edu The synthetic compound gained prominence for its antacid properties, which spurred its initial preparation and study. researchgate.net One of the early methods for its manufacture involved a batch process where aluminium isopropylate (aluminium triisopropoxide) was reacted with sodium bicarbonate in water. google.com

Subsequent research led to the development of alternative synthesis methods. One such process involves the reaction of an ionic aluminum salt with a stoichiometric excess of sodium carbonate in an aqueous medium, in the presence of sodium hydroxide (B78521), maintaining a pH between 7.2 and 10.5. potsdam.edugoogle.com Another patented process describes its preparation by reacting aqueous sodium aluminate solutions with carbon dioxide at a reaction temperature between 20 and 35 degrees Celsius. google.com

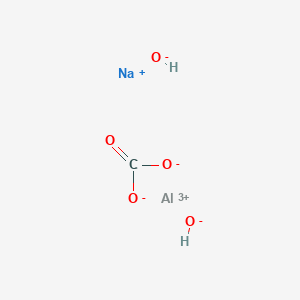

Initial chemical characterization of the commercial product revealed it to be amorphous, which led to some uncertainty regarding its precise structure. potsdam.edu It has been described both as a carbonate of the dihydroxidoaluminium(1+) cation, [Al(OH)₂]⁺, with sodium, and as a sodium salt of the carbonatodihydroxidoaluminate(1−) anion, [Al(CO₃)(OH)₂]⁻. potsdam.edu The naturally occurring mineral form, dawsonite, has a more defined crystal structure with six-coordinate aluminum and sodium ions. potsdam.edu

Evolution of Research Perspectives on this compound

The research focus on this compound has evolved from its initial investigation as a simple antacid to more complex studies of its analytical chemistry and interactions within biological systems. While its acid-neutralizing capacity was the primary driver of early studies, subsequent research has explored more nuanced aspects of its chemical behavior. researchgate.net

A significant area of evolving research has been the development of analytical methods for its quantification in pharmaceutical products. For instance, a sensitive and specific automated energy dispersive X-ray fluorescence (EDXRF) method was developed for the determination of anhydrous this compound in antacid tablets. nih.gov This method offered advantages over traditional titration and autoanalyzer methodologies by increasing sample throughput with high precision and accuracy without the need for solvents. nih.gov

Furthermore, research has expanded to investigate its role and interactions in more complex formulations. Studies on alginate-based raft-forming antacid products have examined the chemical reactions necessary for efficacy, where sodium carbonate reacts to form carbon dioxide, aiding in the formation of a neutral floating gel barrier. nih.gov This demonstrates a shift from viewing the compound as a standalone active ingredient to understanding its contribution within a multi-component system.

Current Academic Research Landscape and Significance of this compound Studies

The current academic research landscape for this compound is largely centered on its interactions with other pharmaceutical compounds and its precise chemical characterization. A significant body of research focuses on drug-drug interactions, where the compound can decrease the absorption and bioavailability of various other drugs. drugbank.com For example, it has been shown to reduce the serum concentration of drugs such as deoxycholic acid, dolutegravir, and phenytoin (B1677684) by forming insoluble complexes or altering intragastric pH. drugbank.comdrugs.com These interaction studies are crucial for understanding the clinical implications when it is co-administered with other medications.

The significance of these studies lies in ensuring the efficacy of co-administered drugs. Research has highlighted the importance of separating the administration times of this compound and certain other drugs, such as levothyroxine, by at least four hours to avoid decreased absorption. drugs.com

Modern research continues to rely on comprehensive databases like PubChem and DrugBank, which provide detailed information on its chemical structure, properties, and known interactions, compiled from numerous studies. drugbank.comnih.gov The United States Pharmacopeia (USP) provides a monograph defining its purity standards, stating it must contain not less than 98.3 percent and not more than 107.9 percent of this compound, calculated on a dried basis. usp.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₂AlNaO₅ | drugbank.comnih.govrsc.org |

| Molecular Weight | 143.99 g/mol | nih.govrsc.org |

| IUPAC Name | aluminum;sodium;carbonate;dihydroxide | nih.gov |

| CAS Number | 12011-77-7 | nih.gov |

| Appearance | Amorphous powder or poorly formed crystals | drugs.com |

Properties

Molecular Formula |

CH2AlNaO5 |

|---|---|

Molecular Weight |

143.99 g/mol |

IUPAC Name |

aluminum;sodium;carbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;+3;+1;;/p-4 |

InChI Key |

SEIGJEJVIMIXIU-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3] |

Synonyms |

dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |

Origin of Product |

United States |

Fundamental Chemical Reactivity and Mechanistic Investigations of Dihydroxyaluminum Sodium Carbonate

Acid-Base Chemistry of Dihydroxyaluminum Sodium Carbonate

The primary function of this compound in many applications is its ability to neutralize acids. This property is dictated by the basic nature of the carbonate and hydroxide (B78521) components of the complex.

Mechanisms of Proton Acceptance and Carbonate Decomposition

The neutralization of acid by this compound involves a multi-step process. Initially, the compound reacts with hydrochloric acid (HCl) in the stomach. ncats.io This reaction leads to the formation of aluminum chloride, sodium chloride, carbon dioxide, and water. The core mechanism involves the acceptance of protons (H⁺) by both the hydroxide (OH⁻) and carbonate (CO₃²⁻) ions within the compound's structure.

The reaction can be represented by the following simplified equation:

NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂

This reaction effectively consumes hydrogen ions, leading to an increase in the pH of the surrounding medium. ncats.io The carbonate component undergoes decomposition upon protonation, first forming carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into water and carbon dioxide gas. libretexts.org The hydroxide ions directly neutralize protons to form water.

Upon heating, this compound undergoes thermal decomposition. This process typically begins with the loss of water molecules at around 150°C, followed by the release of carbon dioxide at temperatures exceeding 200°C, ultimately yielding stable oxides.

Reaction Kinetics with Protonic Acids in Aqueous Media

The reaction of this compound with protonic acids, such as hydrochloric acid, in an aqueous environment is a key factor in its efficacy as a neutralizing agent. Studies have shown that the neutralization process is not instantaneous but proceeds at a measurable rate. The reaction kinetics are influenced by several factors, including temperature and pH.

Research employing pH-stat methods has demonstrated that the rate of neutralization is temperature-dependent. Furthermore, at physiological pH ranges relevant to the stomach (1.5–3.5), the reaction has been observed to follow first-order kinetics. This indicates that the rate of reaction is directly proportional to the concentration of the this compound. The amorphous, or poorly crystalline, nature of the commercial product can enhance its reactivity and dissolution rate in acidic environments. smolecule.com

Comparative Studies of Neutralization Capacity with Related Inorganic Carbonates

The acid-neutralizing capacity of this compound is a critical parameter for its application as an antacid. When compared to other inorganic carbonates, it exhibits a unique combination of properties. For instance, while sodium bicarbonate offers rapid neutralization, it can lead to the evolution of carbon dioxide gas. uomustansiriyah.edu.iq Calcium carbonate is another effective antacid, providing calcium supplementation as an additional benefit. smolecule.comdrugbank.com

This compound combines the acid-neutralizing effects of both aluminum hydroxide and sodium carbonate. smolecule.com This dual composition allows for effective neutralization. smolecule.com Infrared (IR) and X-ray analysis have been used to compare the structure of various carbonate-containing antacids to naturally occurring minerals. researchgate.netresearchgate.net These studies indicate that the carbonate in this compound is perturbed to a greater degree than in calcium carbonate, suggesting a different bonding environment and potentially influencing its reactivity. researchgate.netresearchgate.net

Table 1: Comparison of Common Antacid Compounds

| Compound | Key Features |

| This compound | Combines the properties of aluminum hydroxide and sodium carbonate for effective neutralization. smolecule.com |

| Calcium Carbonate | Provides calcium supplementation along with its antacid properties. smolecule.comdrugbank.com |

| Magnesium Hydroxide | Known for its laxative side effects. libretexts.org |

| Aluminum Hydroxide | May cause constipation. libretexts.org |

| Sodium Bicarbonate | Offers rapid neutralization but can produce carbon dioxide gas. uomustansiriyah.edu.iq |

Complexation and Coordination Chemistry of Aluminum in this compound

The aluminum ion in this compound is central to its structure and reactivity. The coordination environment of the aluminum plays a crucial role in the compound's stability and interactions in solution.

Ligand Exchange Reactions and Stability of the Aluminum-Carbonate Framework

The structure of this compound in its solid, amorphous state can be described as a complex salt. potsdam.edu In its mineral form, dawsonite (B1143670), the aluminum is six-coordinate, bonded to four hydroxide ions and two carbonate ions. potsdam.edu The commercial product is amorphous and has been described as a sodium salt of the carbonatodihydroxidoaluminate(1−) anion, [Al(CO₃)(OH)₂]⁻, with a bidentate carbonate ligand and four-coordinate aluminum. potsdam.edu

The stability of this aluminum-carbonate framework is crucial for its function. The complexation of aluminum with carbonate and hydroxide ligands contributes to its controlled release and reactivity. In solution, ligand exchange reactions can occur, where other ions or molecules can displace the carbonate or hydroxide ligands from the aluminum coordination sphere. This is particularly relevant in biological systems where various potential ligands are present.

Interaction with Various Anionic and Cationic Species in Solution

In an aqueous environment, this compound can interact with a variety of other ions. The aluminum component is known to interact with various anionic species. For instance, in the presence of phosphate (B84403) ions, it can form insoluble aluminum phosphate, which can reduce phosphate absorption.

Thermochemical Behavior and Decomposition Pathways of this compound

The effect of heat on this compound is of significant interest, and its thermal decomposition has been clarified through various analytical techniques, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and high-temperature X-ray diffraction. scispace.comosti.govmsaweb.org

Studies on both synthetic and natural samples of this compound (dawsonite) have revealed a multi-stage decomposition process. The stability of the compound is highly dependent on temperature. The initial weight loss, often observed at temperatures below 200°C, is typically attributed to the release of adsorbed, non-essential water. scispace.commsaweb.org

The primary decomposition begins at higher temperatures. Combined DTA, TGA, and high-temperature X-ray diffraction analyses show that the crystalline structure of dawsonite collapses at approximately 350°C. scispace.comosti.govmsaweb.org This structural collapse is accompanied by a significant endothermic event and a major loss of mass. This mass loss corresponds to the evolution of water from the compound's hydroxyl groups and a substantial portion of the carbonate group as carbon dioxide. scispace.commsaweb.org Following this initial, rapid decomposition, the material enters an amorphous, non-crystalline state. scispace.commsaweb.org Further heating leads to the gradual evolution of the remaining carbon dioxide. A key thermal event occurs at approximately 650-670°C, marked by an exotherm, which is associated with the crystallization of the final solid product. msaweb.orgminsocam.org

The thermal decomposition events of this compound are summarized in the table below.

| Temperature Range (°C) | Observed Phenomenon | Method of Analysis |

| < 200°C | Loss of adsorbed water | TGA |

| ~290 - 440°C | Major endothermic event; collapse of crystal structure; evolution of hydroxyl water and most of the CO₂ | DTA, TGA, XRD |

| > 350°C | Formation of an amorphous intermediate product | XRD |

| 350 - 650°C | Slow, gradual evolution of remaining CO₂ | TGA |

| ~650 - 670°C | Exothermic event; crystallization of the final solid product | DTA, XRD |

The decomposition of this compound yields both gaseous and solid products, with the composition of the products changing as the temperature increases.

Gaseous Decomposition Products: The primary gaseous products evolved during the thermal decomposition are water (H₂O) and carbon dioxide (CO₂). scispace.com The initial, major decomposition step below 350°C releases all of the water from the hydroxyl groups and a large fraction (approximately two-thirds) of the carbon dioxide. scispace.commsaweb.org The residual carbon dioxide is then released more slowly as the temperature is increased towards 650°C. scispace.com

Solid Decomposition Products: Upon heating, this compound undergoes a series of transformations in its solid phase.

Initial State (Room Temperature): Crystalline this compound (NaAl(OH)₂CO₃).

Intermediate State (~350°C - 650°C): After the crystal structure collapses, the material becomes an amorphous (non-crystalline) solid. scispace.comosti.gov Infrared spectroscopy of this intermediate phase indicates the presence of carbonate ions (CO₃²⁻), similar to those found in sodium carbonate (Na₂CO₃). msaweb.org

Final State (>670°C): Following the complete loss of water and carbon dioxide, the amorphous material crystallizes to form sodium aluminate (NaAlO₂). scispace.comosti.govmsaweb.org This is the stable, crystalline solid residue at high temperatures.

NaAl(OH)₂CO₃(s) → NaAlO₂(s) + H₂O(g) + CO₂(g) scispace.com

Solution Chemistry and Aqueous Speciation of this compound

The chemical behavior of this compound in aqueous solutions is fundamental to its synthesis and reactivity. It is soluble in strong acids, a reaction that proceeds with effervescence due to the production of carbon dioxide gas. mubychem.netdrugfuture.com A one-gram portion treated with 3 N hydrochloric acid will dissolve to produce a solution containing aqueous aluminum and sodium ions. mubychem.netdrugfuture.com

The formation of this compound itself is sensitive to the conditions of the aqueous environment, particularly pH. It can be synthesized by reacting aqueous sodium aluminate solutions with carbon dioxide. iaea.org The pH must be carefully controlled; one method specifies maintaining the pH below 9.8, while another operates in a pH range of 7.2 to 10.5. mdpi.comgoogle.com The stability and formation of dawsonite are favored in alkaline environments and under high CO₂ partial pressure. researchgate.net

In aqueous solutions, the aluminum ion (Al³⁺) is subject to hydrolysis, forming various aluminum-hydroxy species. The interaction with carbonate ions is also critical. When an aluminum salt is combined with a sodium carbonate solution, the high charge density of the Al³⁺ ion leads to the hydrolysis of water molecules, resulting in the precipitation of aluminum hydroxide, Al(OH)₃, rather than aluminum carbonate, which is unstable in water. ncats.io

Solid State Chemistry and Material Science Aspects of Dihydroxyaluminum Sodium Carbonate

Crystalline and Amorphous Forms of Dihydroxyaluminum Sodium Carbonate

This compound can be found in both crystalline and amorphous forms. drugs.com The arrangement of its constituent ions—sodium (Na⁺), aluminum (Al³⁺), hydroxide (B78521) (OH⁻), and carbonate (CO₃²⁻)—determines its physical state. In its crystalline form, these ions are arranged in a highly ordered, repeating three-dimensional lattice structure. Conversely, the amorphous form lacks this long-range order, presenting as a disordered solid. nih.govresearchgate.net The compound is often described as existing as an amorphous powder or as poorly formed crystals. drugs.com

The amorphous state of a pharmaceutical substance often exhibits higher solubility and dissolution rates compared to its crystalline counterpart. nih.govresearchgate.net This is because molecules in an amorphous solid are in a higher energy state, requiring less energy to dissolve. researchgate.net However, amorphous forms are thermodynamically unstable and have a tendency to convert to a more stable crystalline form over time. nih.gov

Table 1: Comparison of Crystalline and Amorphous Forms

| Feature | Crystalline Form | Amorphous Form |

| Arrangement | Ordered, long-range repeating lattice | Disordered, random arrangement |

| Stability | Thermodynamically stable | Thermodynamically unstable |

| Energy State | Lower energy state | Higher energy state |

| Solubility | Generally lower | Generally higher |

The degree of crystallinity and the distribution of particle sizes of this compound are significantly influenced by the conditions under which it is synthesized and processed. Key parameters include the choice of solvent, pH of the reaction medium, the level of supersaturation, crystallization temperature, the rate of cooling, the presence of impurities, and the degree of agitation during the process. researchgate.net

In the synthesis of this compound, which often involves the reaction of an ionic aluminum salt with an excess of sodium carbonate in an aqueous medium, precise control over these factors is crucial. google.com

pH: The pH of the reaction medium is a critical factor. It must be maintained within a specific range, typically between 7.2 and 10.5, to facilitate the precipitation of this compound while preventing its dissolution. google.com

Reactant Concentration: The ratio of reactants, specifically a stoichiometric excess of sodium carbonate, is employed to drive the reaction towards the desired product and can influence the resulting particle characteristics. google.com

Temperature: The reaction temperature affects the kinetics of nucleation and crystal growth. Optimal temperatures for the synthesis are generally between 40°C and 80°C.

Cooling Rate: A slower cooling rate typically allows for the formation of larger, more well-defined crystals, as it provides more time for molecules to arrange themselves into an ordered lattice. researchgate.net Conversely, rapid cooling can lead to the formation of smaller crystals or even an amorphous solid. researchgate.net

Agitation: Stirring the reaction mixture influences the distribution of reactants and can affect the final particle size and uniformity. researchgate.net

Table 2: Influence of Process Parameters on Crystallinity and Particle Size

| Parameter | Effect on Crystallinity and Particle Size |

| pH | Affects solubility and precipitation, thus influencing yield and particle formation. google.com |

| Temperature | Controls reaction kinetics, impacting the balance between nucleation and crystal growth. |

| Cooling Rate | Slower rates favor larger crystals; faster rates can produce smaller or amorphous particles. researchgate.net |

| Agitation | Affects reactant distribution and can lead to more uniform particle sizes. researchgate.net |

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. nih.gov These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Pseudopolymorphism refers to different crystal forms that result from the inclusion of solvent molecules (hydrates or solvates) within the crystal lattice.

While polymorphism is a common phenomenon among pharmaceutical salts, there is limited specific information available in the public domain regarding the existence of distinct polymorphs or pseudopolymorphs of this compound. The synthesis methods described in patents primarily focus on controlling the precipitation to obtain the desired compound, without detailing different polymorphic forms. google.com The compound is generally identified by its basic chemical formula and properties, such as its acid-neutralizing capacity. mubychem.netusp.org

Interfacial Phenomena and Surface Chemistry of this compound

Interfacial phenomena describe the interactions that occur at the boundary between two phases, such as a solid and a liquid. uobaghdad.edu.iqslideshare.net The surface chemistry of this compound powder is crucial for its behavior in various applications.

Surface Free Energy: The surface of solid particles, like those of this compound, possesses a higher energy state compared to the bulk material. This excess energy is known as surface free energy. uobaghdad.edu.iq

Wetting: The ability of a liquid to spread over the surface of the solid powder is known as wetting. This is governed by the balance between adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid). uobaghdad.edu.iq For this compound powder to be effectively dispersed in a liquid, the liquid must be able to wet the particle surfaces.

Adsorption: The surface of this compound particles can attract and hold molecules from the surrounding environment, a process called adsorption. uobaghdad.edu.iq This can include the adsorption of water vapor from the air, which can influence the powder's flowability and stability.

The surface properties of this compound are influenced by its particle size and shape. Powders with smaller particle sizes have a larger total surface area, which can lead to increased reactivity and a greater tendency to adsorb moisture.

Stability in Solid Form and Environmental Degradation Pathways (excluding biological context)

The stability of this compound in its solid form is a critical aspect of its material science profile. As an inorganic salt, its degradation pathways in a non-biological environmental context would primarily involve chemical reactions driven by environmental factors such as moisture, temperature, and atmospheric gases.

Hydrolysis: In the presence of water or high humidity, this compound can undergo hydrolysis. Given its composition as a salt of a weak acid (carbonic acid) and a weak base (aluminum hydroxide), it can react with water. This process can be accelerated by acidic or basic conditions in the environment. researchgate.netrsc.org

Thermal Decomposition: At elevated temperatures, this compound will decompose. Initial heating leads to the loss of water (dehydration), followed by the eventual breakdown into aluminum oxide (Al₂O₃) and sodium carbonate (Na₂CO₃) at temperatures above 300°C.

Reaction with Acidic Gases: Acidic gases present in the atmosphere, such as carbon dioxide (in high concentrations) or sulfur oxides and nitrogen oxides, could potentially react with the basic components of this compound over long periods, leading to the formation of other salts.

The physical stability of the compound, particularly if it exists in an amorphous state, is also a consideration. Amorphous solids are inherently less stable and can spontaneously crystallize over time, a process that can be influenced by temperature and humidity. nih.gov Furthermore, as a salt, it could undergo disproportionation in certain microenvironments, although this is more commonly discussed in the context of salts of weak bases and strong acids. nih.gov

Environmental Considerations and Transformations of Dihydroxyaluminum Sodium Carbonate

Geochemical Role of Dawsonite (B1143670) (Dihydroxyaluminum Sodium Carbonate) as a Natural Mineralontosight.aiuwyo.edu

This compound, known mineralogically as dawsonite, is a relatively rare mineral with the chemical formula NaAlCO₃(OH)₂. ontosight.ai While not abundant, its presence in various geological settings provides valuable insights into specific geochemical processes. ontosight.airesearchgate.net It is often considered a tracer mineral for CO₂-rich environments, indicating the historical or ongoing migration and accumulation of carbon dioxide in reservoir rocks. researchgate.net Dawsonite is found globally, particularly in Europe and Asia, within formations from the Permian, Triassic, Cretaceous, and Paleogene periods, typically at medium to shallow depths of 1,000 to 2,200 meters. researchgate.net Its occurrence is primarily associated with sedimentary rocks like sandstones, limestones, and dolostones, as well as in oil shales. ontosight.aiuwyo.edu The mineral's role in the Earth's crust is linked to the deep differentiation of chemical elements through water-rock interactions, where primary minerals dissolve and secondary minerals like dawsonite precipitate. researchgate.net

Formation Mechanisms of Dawsonite in Geologic Settingsuwyo.edu

The formation of dawsonite in natural geologic settings is a complex process governed by several key factors, including the availability of precursor minerals, rock type, pH, and the partial pressure of carbon dioxide (pCO₂). researchgate.net It typically forms in environments rich in sodium and aluminum. ontosight.ai

Precursor Minerals and Rock Types: Dawsonite formation often results from the alteration of aluminum-bearing minerals. Plagioclase is considered the most favorable precursor, but other minerals like sodium feldspar, potassium feldspar, montmorillonite, and mica can also serve as aluminum sources. researchgate.netresearchgate.net Feldspar-rich sandstone is an ideal host rock type. researchgate.net The reaction is often initiated by the dissolution of these silicates in the presence of CO₂-charged water. For instance, the alteration of albite (a sodium feldspar) is a common pathway for dawsonite precipitation. lyellcollection.org

Chemical Environment: The formation generally occurs in alkaline to weakly acidic fluid environments. researchgate.net Most evidence points to formation and stability in alkaline conditions, though some studies suggest it can form in neutral to weakly acidic fluids. researchgate.net The process requires a sufficient concentration of sodium ions (Na⁺) and a high partial pressure of CO₂. researchgate.netresearchgate.net

Temperature and Pressure: Natural dawsonite forms over a temperature range of 25°C to 200°C. researchgate.net It crystallizes under high CO₂ partial pressure, a condition often associated with magmatic CO₂ seepage or deep subsurface environments used for carbon storage. uwyo.eduresearchgate.netcopernicus.org

The primary modes of occurrence in rocks are through metasomatism (chemical replacement of other minerals) and as a cement filling pore spaces, with cementation being more common. researchgate.net

Thermodynamic Stability of Dawsonite in Subsurface Environmentsuwyo.edu

The thermodynamic stability of dawsonite is a subject of considerable scientific discussion, particularly concerning its role in long-term geological processes. researchgate.net Thermodynamic calculations and re-evaluated data confirm that dawsonite can be thermodynamically stable under the high CO₂ pressure and temperature conditions typical of deep subsurface environments targeted for carbon sequestration. researchgate.netresearchgate.net

However, there is a noted discrepancy between the predictions of geochemical models and observations from natural settings and laboratory experiments. uwyo.eduacs.org While computer simulations frequently predict dawsonite precipitation as a stable phase in CO₂-rich reservoirs, the mineral is relatively scarce in nature and is rarely observed forming in laboratory experiments that mimic reservoir conditions. uwyo.edulyellcollection.orgorceng-cit.jp

This inconsistency suggests that other factors may inhibit its formation or persistence. Research indicates that dawsonite's stability is highly conditional:

Dependence on CO₂ Pressure: It is stable at high CO₂ partial pressures but becomes unstable and dissolves if the CO₂ pressure decreases. lyellcollection.orgacs.org This dissolution can occur if the CO₂ plume dissipates through dispersion or leakage from a storage site. osti.gov

Influence of Co-existing Ions: The presence of other ions in the subsurface brine can significantly affect dawsonite formation. For example, experiments have shown that magnesium (Mg²⁺) inhibits dawsonite precipitation, favoring the formation of other minerals like hydrotalcite. acs.orgorceng-cit.jp Given that magnesium is common in the Earth's crust, dawsonite formation may be restricted to magnesium-poor environments. acs.org

Therefore, while thermodynamically possible, the long-term stability of dawsonite in subsurface environments appears to be transient and highly dependent on maintaining specific geochemical conditions, primarily a sustained high partial pressure of CO₂. researchgate.netacs.org

This compound in Carbon Dioxide Sequestration Technologiesuwyo.edu

This compound plays a significant theoretical role in carbon dioxide (CO₂) sequestration, specifically through a process known as mineral carbonation. researchgate.net This technology aims to mimic natural weathering processes to chemically bind CO₂ into solid, stable carbonate minerals, thereby providing a long-term and secure storage solution. researchgate.netmdpi.com Because it is formed from sodium and aluminum—elements abundant in common crustal minerals like feldspars—dawsonite is considered a potentially important sink for anthropogenic CO₂ injected into deep saline aquifers and depleted oil and gas reservoirs. researchgate.netcopernicus.org Geochemical modeling for various storage sites consistently predicts dawsonite as a major secondary mineral, potentially accounting for a significant fraction of the total sequestered CO₂. researchgate.netacs.org

Mineral Carbonation Processes Involving Aluminum and Sodium Carbonatesuwyo.edu

Mineral carbonation involving this compound is a multi-step geochemical process that occurs when CO₂ is injected into suitable geological formations. researchgate.net

CO₂ Dissolution: Injected supercritical CO₂ first dissolves into the formation water (brine), forming carbonic acid (H₂CO₃). This lowers the pH of the brine, making it more acidic.

Silicate Mineral Dissolution: The acidic brine reacts with and dissolves primary aluminosilicate (B74896) minerals present in the host rock, such as feldspars (e.g., albite, K-feldspar) and clays. copernicus.org This reaction releases aluminum (Al³⁺), sodium (Na⁺), and other ions into the solution.

Dawsonite Precipitation: As these ions accumulate in the brine, and under the appropriate conditions of high CO₂ pressure and temperature, this compound precipitates out of the solution. researchgate.net

This process effectively locks the captured CO₂ into the solid crystal structure of the dawsonite mineral. researchgate.net

Long-Term Mineral Trapping Potential of CO₂ by Dawsonite Formationuwyo.edu

The potential for dawsonite to act as a long-term mineral trap for CO₂ is a topic of ongoing research and debate. While models show high potential, its practical application for permanent storage faces challenges. researchgate.netlyellcollection.org

Favorable Aspects:

High Storage Capacity: Formations rich in sodium and aluminum silicates have a theoretically large capacity to store CO₂ as dawsonite. researchgate.net

Secure Fixation: Mineral trapping is considered the most secure form of geological storage because the CO₂ is chemically bonded into a solid, immobile state. researchgate.net

Challenges and Limitations:

Conditional Stability: The primary limitation is the dependence of dawsonite stability on high CO₂ partial pressure. researchgate.netacs.org Reactive transport calculations indicate that if the CO₂ pressure in the reservoir drops—due to leakage, dispersion, or gradual equilibration—dawsonite can rapidly dissolve, releasing the stored CO₂ back into the formation fluids. acs.orgosti.gov Upon dissolution, it may lead to the precipitation of other secondary minerals like kaolinite. osti.gov

Kinetic Barriers: The rate of dawsonite formation is slow. lyellcollection.org This is one reason it is rarely precipitated in laboratory experiments of limited duration, despite favorable thermodynamic conditions. lyellcollection.org

Geochemical Inhibition: The presence of common ions like magnesium can prevent dawsonite from forming altogether. acs.orgorceng-cit.jp

Fate and Transport of this compound in Environmental Compartments (excluding ecotoxicity)osti.gov

The environmental fate and transport of a compound describe its movement and chemical transformation in the environment. cdc.govepa.gov For this compound, its environmental behavior is largely dictated by its chemical stability and interaction with water.

As a solid mineral, dawsonite itself is not highly mobile. Its transport in the environment would primarily occur as suspended particulate matter in surface water (e.g., rivers) or as airborne dust. army.mil However, the more significant aspect of its fate and transport is its potential for dissolution and subsequent transformation. osti.gov

Aqueous Dissolution: this compound's stability is highly dependent on aqueous geochemistry, particularly pH and CO₂ concentration. researchgate.net In environments where the partial pressure of CO₂ is low, dawsonite is unstable and will dissolve. acs.orgosti.gov The dissolution rate is nearly independent of pH between 3.5 and 8.6. acs.org

Transformation: Upon dissolving, it releases sodium (Na⁺), aluminum (Al³⁺), and carbonate (CO₃²⁻) ions into the water. The fate of these dissolved components depends on the local conditions. The aluminum ions are likely to precipitate as other, more stable aluminum-bearing minerals. For example, reactive transport modeling shows that dawsonite dissolution often leads to the precipitation of secondary kaolinite, a common clay mineral. osti.gov

Transport in Soil and Groundwater: If present in soils, the leaching of dawsonite by precipitation or groundwater would be a key transport mechanism. ny.gov As it dissolves, the released sodium and carbonate ions would be transported with the flow of water. The aluminum, being less mobile, would likely re-precipitate relatively close to the original source. army.mil

Table of Research Findings on Dawsonite Formation and Stability

| Parameter | Condition / Finding | Source(s) |

| Natural Formation Temperature | 25°C to 200°C | researchgate.net |

| Synthetic Formation Temperature | 60°C to 180°C | researchgate.net |

| Typical Formation Depth | 1,000 to 2,200 meters | researchgate.net |

| Required Geochemical Conditions | High partial pressure of CO₂, alkaline to weakly acidic pH, Na⁺ and Al³⁺ rich fluids | researchgate.netresearchgate.net |

| Favorable Host Rock | Feldspar-rich sandstone | researchgate.net |

| Most Favorable Precursor Mineral | Plagioclase | researchgate.net |

| Inhibiting Factor | Presence of magnesium (Mg²⁺) | acs.orgorceng-cit.jp |

| Stability Condition | Stable only under sustained high partial pressure of CO₂ | researchgate.netlyellcollection.orgacs.org |

| Dissolution Product | Leads to precipitation of secondary minerals, mainly kaolinite | osti.gov |

Industrial By-product Management and Environmental Recycling of this compound Components

The management of industrial by-products is a critical aspect of sustainable manufacturing, aiming to minimize waste and maximize resource recovery. For a compound like this compound, which is composed of aluminum, sodium, and carbonate, its management as a potential industrial by-product would focus on the principles of a circular economy. This involves breaking down the compound to recover and recycle its constituent components, thereby reducing the need for virgin raw materials and minimizing the environmental footprint. elkamehr.comamissa.mx The overarching goal is to transform waste streams into valuable resources, a cornerstone of modern industrial ecology. prnewswire.com

The environmental recycling of the components of this compound hinges on separating and processing the aluminum and carbonate constituents, as these have well-established recycling pathways. The sodium component would also be managed within the recovery process.

Recycling of the Aluminum Component

Aluminum is a highly recyclable material, and its recovery from industrial sources is a mature and energy-efficient process. aluminum.orgwikipedia.org The recycling of aluminum scrap requires only about 5% of the energy needed to produce primary aluminum from bauxite (B576324) ore, leading to a 95% energy saving. aluminum.orgweerg.com This significant energy reduction also results in a substantial decrease in greenhouse gas emissions, by up to 90%, compared to primary production. weerg.com Globally, it is estimated that around 75% of all aluminum ever produced is still in use today, a testament to its recyclability. aluminum.orgwikipedia.org In sectors like automotive and construction, aluminum recycling rates can exceed 90%. aluminum.orgeuropean-aluminium.eu

The process for recycling aluminum from industrial by-products generally involves several key stages:

Collection and Sorting: The first step is to collect the aluminum-bearing scrap and separate it from other materials.

Shredding and Crushing: The scrap is shredded into smaller pieces to improve melting efficiency. weerg.com

Decoating: Any coatings or paints are removed through thermal or chemical processes to ensure the purity of the final product. weerg.com

Melting and Refining: The aluminum pieces are melted in furnaces. During this stage, impurities are removed, and alloys may be added to meet specific quality standards. weerg.com

Casting: The molten aluminum is cast into ingots or other forms, ready for use in manufacturing new products. weerg.com

Recent advancements include the development of ceramic nanofiltration membranes that can selectively capture aluminum ions from industrial waste streams, further enhancing recycling efficiency and enabling a circular economy for the metal. techexplorist.com

Interactive Table: Benefits of Aluminum Recycling

| Benefit | Statistical Data | Source Index |

| Energy Savings | Requires 95% less energy than primary production. | weerg.com, aluminum.org |

| Greenhouse Gas Emission Reduction | Lowers emissions by up to 90-95% compared to primary production. | weerg.com, okonrecycling.com |

| Resource Conservation | Around 75% of all aluminum ever produced is still in use. | aluminum.org, wikipedia.org |

| Waste Reduction | Recycling 1 tonne of aluminum saves ~10 cubic yards of landfill space. | okonrecycling.com |

| Economic Impact | The U.S. could save over $1 billion annually by recycling all aluminum cans. | aluminum.org |

Recycling of the Carbonate Component

The carbonate portion of this compound can also be recovered and repurposed, aligning with efforts to utilize industrial wastes for beneficial applications, including carbon capture and utilization. A key strategy is indirect carbonation, where a component like carbonate is extracted from an industrial by-product and then used to capture CO2, often yielding high-purity carbonate solids. technologynetworks.com

For instance, research has demonstrated the successful recovery of calcium carbonate from various industrial wastes, such as paper mill sludge and iron- and steelmaking slag. technologynetworks.comgoogle.comalucha.com These processes often use solvents or chelating agents to extract the desired elements, which are then reacted with CO2 in a carbonation step to precipitate a pure carbonate product. technologynetworks.com The resulting calcium carbonate is a valuable material used in industries like paper, plastics, and paints. technologynetworks.com While these examples focus on calcium carbonate, the principle of mineral carbonation can be applied to recover other carbonate forms from alkaline industrial wastes. upenn.edu

One patented method for producing this compound itself highlights the potential for recycling the carbonate source. The process utilizes an excess of sodium carbonate, and process parameters are designed to allow for the separation of by-products, facilitating the recycling of the unreacted sodium carbonate back into the process. google.com

Interactive Table: Examples of Carbonate Recovery from Industrial Waste

| Industrial By-product | Recovery Process | Recovered Product | Potential Use | Source Index |

| Paper Mill Sludge | Incineration and slaking or solvent extraction. | Circular Calcium Carbonate (CCC) | Fillers in paper, paints, plastics. | alucha.com, google.com |

| Iron and Steelmaking Slag | Dissolution and carbonation. | Precipitated Calcium Carbonate (PCC) | Various industrial applications. | google.com |

| Alkaline Industrial Wastes | Accelerated carbonation. | Solid carbonate minerals | Construction materials, CO2 storage. | upenn.edu |

By adopting these recycling and management strategies, the components of this compound, if generated as an industrial by-product, can be effectively reintegrated into the economy. This approach not only prevents waste but also conserves energy, reduces emissions, and creates a more sustainable, circular flow of materials. amissa.mxeuropean-aluminium.eualuminium-stewardship.org

Theoretical and Computational Approaches to Dihydroxyaluminum Sodium Carbonate

Quantum Chemical Calculations for Dihydroxyaluminum Sodium Carbonate Structure and Reactivity

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These methods provide precise information about the geometric and electronic structure of this compound, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound and its analogues, DFT studies are crucial for understanding structural parameters, bonding, and electronic properties. nih.govresearchgate.net

Theoretical evaluations using DFT allow for the determination of the compound's optimized geometric structure, including precise bond lengths and angles. nih.gov These calculations have been performed on Na-dawsonite, confirming that the calculated structure is in good agreement with experimental data. nih.govresearchgate.net Such studies provide a detailed picture of the coordination environment of the aluminum, sodium, carbonate, and hydroxide (B78521) ions. The electronic properties derived from DFT, such as orbital energies and charge distribution, are essential for predicting the material's reactivity, particularly its behavior in different chemical environments like its acid-neutralizing capability. lcc-ucla.commdpi.com DFT calculations can also determine thermodynamic properties; for instance, the calculated formation enthalpy for Na-dawsonite is -1699 kJ/mol. nih.govresearchgate.net

Table 1: Representative Structural Parameters for this compound Analogues from DFT Calculations

Note: The values in this table are representative examples derived from DFT studies on dawsonite (B1143670), the crystalline analogue of this compound.

Ab initio (from first principles) quantum chemistry methods are used to predict various properties directly from theoretical principles without the inclusion of experimental data. A key application of these methods for this compound is the prediction of its spectroscopic characteristics. nih.govrsc.orgresearchgate.net

Computational models can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule and their corresponding intensities. mdpi.com These simulations are instrumental in assigning experimental spectral bands to specific vibrational modes, such as the stretching and bending of O-H, Al-O, and C-O bonds. This detailed understanding of the vibrational properties helps in characterizing the compound's structure and bonding. For instance, DFT-based normal-mode analysis has been reported for dawsonite analogues, providing a comprehensive view of their vibrational landscape. nih.govresearchgate.net This theoretical data is invaluable for interpreting experimental spectra and identifying the compound in various matrices.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. While specific MD studies on this compound are not widely published, the methodology is well-suited to investigate its interactions in complex environments, such as in aqueous solutions and at interfaces. osti.govnih.govmdpi.comvt.eduresearchgate.net

The primary function of this compound as an antacid involves its reaction at a solid-liquid interface. MD simulations are an ideal tool for investigating these interfacial phenomena. A simulation could model a solid surface of the compound in contact with an acidic aqueous solution. By observing the trajectories of the atoms, researchers can elucidate the step-by-step mechanism of surface reactions, such as the protonation of carbonate and hydroxide groups by hydronium ions from the acid. This provides a dynamic, atomistic view of the neutralization process, revealing how the solid structure breaks down and dissolves as it reacts.

Computational Modeling of this compound Synthesis Pathways

Computational modeling can be used to explore and optimize the chemical reactions that lead to the formation of this compound. These models can predict the feasibility of different synthesis routes and identify key intermediates and transition states. escholarship.org

By mapping the potential energy surface of a proposed reaction, it is possible to identify the most energetically favorable pathway for the synthesis. nih.govescholarship.org This includes calculating the activation energies for different steps, which helps in determining the reaction kinetics and predicting the conditions (e.g., temperature, pH) that would maximize the yield and purity of the final product. For instance, thermodynamic analysis of the formation of dawsonite-type compounds has been used to understand how factors like reactant composition, temperature, and pH influence the formation and morphology of the final product. iaea.org Such computational studies guide the experimental synthesis process, making it more efficient and targeted. researchgate.netacs.orgacs.org

Table 2: Summary of Theoretical and Computational Approaches

Table of Mentioned Compounds

Reaction Mechanism Prediction and Transition State Analysis

DFT calculations can model the reaction in a simulated aqueous environment, allowing for the prediction of the most probable reaction mechanism. The process begins with the hydrolysis of the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺, which is highly acidic. physicsandmathstutor.comcrunchchemistry.co.uk This ion reacts with hydroxide or carbonate ions, which act as bases, leading to the formation of various aluminum hydroxide intermediates. chemguide.co.ukscience-revision.co.uk These intermediates then react with carbonate ions to form the final this compound product.

A key aspect of this analysis is the mapping of the potential energy surface of the reaction. This computational map details the energy of the system for all possible arrangements of the atoms as they transform from reactants to products. The lowest energy path on this surface represents the most likely reaction pathway. Along this path, specific points of interest are the transition states—the points of maximum energy that connect reactants, intermediates, and products.

By identifying the geometry and energy of these transition states, chemists can calculate the activation energy for each step of the reaction. A lower activation energy implies a faster reaction rate. This analysis provides a detailed, dynamic picture of the reaction, revealing which steps are rate-limiting and how different reaction conditions might influence the outcome. The data generated from these quantum chemical calculations include optimized molecular geometries, vibrational frequencies, and various thermodynamic properties.

| Calculated Parameter | Definition | Relevance to Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates greater reactivity as a nucleophile. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates greater reactivity as an electrophile. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) | A smaller energy gap suggests that less energy is required to excite an electron, indicating higher chemical reactivity. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Indicates the tendency to attract bonding electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A larger energy gap corresponds to greater hardness and lower reactivity. |

This table presents key quantum chemical parameters that are typically calculated using methods like DFT to predict the reactivity and stability of molecules involved in a reaction mechanism. researchgate.net

Simulation of Crystal Growth and Morphology

The physical properties and efficacy of a solid material like this compound are heavily influenced by its crystal structure and morphology (i.e., its shape and size distribution). Computational methods, especially molecular dynamics (MD) simulations, have become powerful tools for predicting and understanding the crystallization process from a microscopic perspective. mdpi.comnih.gov

MD simulations model the crystallization of DASC by calculating the movements and interactions of all the constituent ions (sodium, carbonate, and hydroxylated aluminum species) and water molecules over time. nih.gov A simulation typically starts with the ions randomly distributed in a simulation box filled with water molecules, representing a supersaturated solution. As the simulation progresses, the ions begin to aggregate, forming initial clusters (nucleation) that can then grow into larger crystalline structures.

These simulations provide detailed insights into several key aspects of crystallization:

Nucleation: MD can help elucidate the formation of the initial stable crystal nucleus, a critical and often difficult-to-observe step in crystallization. utwente.nl

Crystal Growth: By simulating the attachment and detachment of ions from the surfaces of a growing crystal, researchers can determine the growth rates of different crystal faces. researchgate.net

Solvent Effects: The explicit inclusion of water molecules in the simulation allows for a detailed understanding of how the solvent structures itself at the crystal-solution interface and how it mediates the addition of new ions to the crystal lattice. 3ds.com3ds.com

| Crystal Face (hkl) | Calculated Relative Growth Rate | Predicted Morphological Importance |

| (100) | 1.00 (Fastest) | Low (small or absent face) |

| (010) | 0.85 | Moderate |

| (001) | 0.45 | High |

| (110) | 0.70 | Moderate |

| (101) | 0.35 | High (dominant face) |

| (111) | 0.92 | Low |

This table provides a hypothetical example of data that could be generated from molecular simulations to predict the final morphology of this compound crystals. The faces with the slowest growth rates are predicted to be the most prominent in the crystal's shape.

By simulating how variables such as supersaturation, temperature, and the presence of impurities affect the growth rates of different faces, computational models can guide experimental efforts to control crystal morphology and produce materials with desired properties. mdpi.com

Historical Trajectories and Future Directions in Dihydroxyaluminum Sodium Carbonate Research

Evolution of Synthetic Paradigms for Dihydroxyaluminum Sodium Carbonate

The synthesis of this compound, both in its mineral form as dawsonite (B1143670) and as a synthetic compound, has evolved significantly since the late 19th century. Early methods were often focused on replicating natural formation conditions, while later paradigms have been driven by the need for high-purity materials with specific properties for various applications. The evolution of these synthetic approaches can be broadly categorized into several key methodologies, each with its own set of reaction conditions and outcomes.

Early synthetic work, dating back to German patents in 1882 and 1892, laid the groundwork for aqueous-based synthesis. nasa.govgoogle.com A significant advancement in the mid-20th century involved the reaction of aluminum hydroxide (B78521) or aluminum alkoxides with sodium bicarbonate in an aqueous medium. nasa.gov These methods often required elevated temperatures and pressures to achieve crystalline products. For instance, Bader reported the synthesis of dawsonite in 1944 at 95°C and a carbon dioxide partial pressure of 5 atmospheres. cdc.gov

Later developments in the 1970s and 1980s focused on optimizing reaction parameters to improve yield and crystallinity. This included processes reacting alumina trihydrate with sodium bicarbonate in a sodium carbonate solution at temperatures between 100°C and 200°C, resulting in higher yields and improved crystallinity compared to earlier methods. google.com Another approach involved the reaction of an ionic aluminum salt, such as aluminum chloride, with a stoichiometric excess of sodium carbonate in a basic aqueous medium, with pH control being a critical factor. google.com A non-aqueous, solid-state procedure was also developed, involving the high-temperature and high-pressure reaction of finely divided aluminum hydroxide and an alkali metal or ammonium hydrogencarbonate. nasa.govgoogle.com This method offered a different route to obtaining high-purity dawsonites. nasa.govgoogle.com

More contemporary research has explored hydrothermal synthesis and co-precipitation methods. Hydrothermal techniques, which involve crystallization from hot aqueous solutions under high pressure, have been shown to produce pure dawsonite within a specific range of temperatures (100-180°C) and pH (8.5-10.5). nih.gov Co-precipitation is another modern approach, particularly for creating high-entropy dawsonite-type structures where multiple cations are incorporated into the crystal lattice. nih.gov These advanced methods allow for greater control over the morphology and composition of the final product. nih.govresearchgate.net

| Synthetic Paradigm | Key Reactants | Typical Conditions | Product Characteristics |

|---|---|---|---|

| Early Aqueous Methods | Aluminum hydroxide, Sodium bicarbonate | 95°C, 5 atm CO2 | Crystallization often incomplete |

| Optimized Aqueous Methods | Alumina trihydrate, Sodium bicarbonate, Sodium carbonate | 100-200°C, elevated pressure | High yield and crystallinity |

| Ionic Aluminum Salt Reaction | Aluminum salt (e.g., AlCl3), excess Sodium carbonate, NaOH | pH 7.2-10.5 | Precipitated DASC |

| Solid-State Synthesis | Aluminum hydroxide, Sodium hydrogencarbonate | 150-250°C, 120-360 psig CO2 | High-purity dawsonite |

| Hydrothermal Synthesis | Various aluminum and carbonate sources | 100-180°C, pH 8.5-10.5 | Pure, crystalline dawsonite |

| Co-precipitation | Metal nitrates, Ammonium carbonate | Controlled pH | High-entropy dawsonite-type structures |

Advancements in Analytical Characterization of this compound over Time

The analytical characterization of this compound has progressed in tandem with the development of more sophisticated analytical techniques. These advancements have enabled a more detailed understanding of the compound's crystal structure, morphology, thermal behavior, and spectroscopic properties.

Initially, characterization relied heavily on classical chemical analysis and early instrumental methods. X-ray diffraction (XRD) has been a cornerstone technique for identifying the crystalline structure of this compound, confirming its orthorhombic crystal system. cdc.govwikipedia.org Early XRD studies were crucial in distinguishing between natural and synthetic dawsonite and in assessing the crystallinity of synthesized materials. cdc.gov

The application of spectroscopic methods has provided deeper insights into the chemical bonding and functional groups present in the molecule. Fourier Transform Infrared Spectroscopy (FTIR) has been instrumental in identifying the characteristic vibrational modes of the hydroxyl and carbonate groups, which is essential for confirming the successful synthesis of the compound. researchgate.net

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetry (TG), have been employed to study the thermal stability and decomposition pathway of this compound. researchgate.net These methods reveal the temperatures at which the compound loses water and carbon dioxide, and eventually transforms into other aluminum-containing phases like boehmite. researchgate.net

Microscopic techniques have allowed for the direct visualization of the compound's morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been used to observe the acicular, or needle-like, shape of crystalline this compound and to characterize the particle size and distribution of synthesized powders. researchgate.net The development of these high-resolution imaging techniques has been particularly important for understanding how synthesis parameters influence the final product's physical properties.

More recently, the application of a suite of these advanced analytical techniques is standard practice in the characterization of novel layered double hydroxides (LDHs) and related materials, including this compound. nih.govresearchgate.netmagtech.com.cn This comprehensive approach, combining structural, spectroscopic, thermal, and microscopic analyses, provides a complete picture of the material's physicochemical properties.

| Analytical Technique | Information Provided | Advancements and Significance |

|---|---|---|

| X-Ray Diffraction (XRD) | Crystal structure, phase purity, crystallinity | Fundamental for distinguishing between amorphous and crystalline forms and for structural elucidation. |

| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., -OH, CO3) | Confirms the chemical identity and bonding environment within the compound. |

| Thermal Analysis (DTA/TG) | Thermal stability, decomposition temperatures, and products | Provides insights into the material's behavior at elevated temperatures and its transformation pathways. |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface texture | Allows for direct visualization of the needle-like crystal habit and assessment of powder characteristics. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystal defects, and particle morphology at high resolution | Provides more detailed morphological and structural information than SEM. |

Unexplored Chemical Reactivity and Novel Synthetic Opportunities for this compound

While the synthesis and basic characterization of this compound are well-established, there remain significant opportunities to explore its chemical reactivity and to develop novel synthetic pathways. Much of the known chemistry revolves around its formation and decomposition, leaving a wide scope for investigating its behavior in other types of chemical transformations.

One area of unexplored reactivity lies in the potential for ion exchange reactions. Although this compound is not a traditional layered double hydroxide (LDH) with exchangeable interlayer anions, the possibility of modifying its surface or inducing structural changes to facilitate ion exchange warrants investigation. Such studies could lead to the development of new functional materials with tailored properties for applications in catalysis or sorption.

The reactivity of the hydroxyl groups in the structure is another area that has not been extensively studied. These groups could potentially undergo reactions such as esterification or silylation, which would modify the surface properties of the material, for example, to enhance its compatibility with polymers in composite materials.

From a synthetic perspective, there are opportunities to develop more environmentally benign and energy-efficient synthesis methods. This could include exploring mechanochemical synthesis routes, which involve the use of mechanical force to induce chemical reactions, potentially at lower temperatures and without the need for solvents. Sonochemical methods, which utilize ultrasound to drive chemical reactions, could also be investigated for the synthesis of nano-sized this compound with unique properties.

Furthermore, the use of this compound as a precursor for other materials is an area with significant potential. Its controlled thermal decomposition can yield various forms of alumina, and by modifying the decomposition conditions or introducing other reactants, it may be possible to synthesize novel mixed-metal oxides or aluminate spinels with interesting catalytic or electronic properties. The development of high-entropy dawsonite-type structures has opened up new avenues for creating complex, multi-element materials with potentially enhanced catalytic or ceramic properties. nih.gov

Emerging Applications of this compound in Advanced Materials Science (non-biomedical)

Beyond its traditional uses, this compound is gaining attention for its potential in advanced materials science, particularly in non-biomedical applications. Its unique chemical composition and morphology make it a promising candidate for several emerging technologies.

In the field of ceramics, synthetic dawsonite is being explored as a precursor for the production of fine-grained ceramic powders. nih.gov The ability to synthesize this compound as a submicron powder with a uniform and tailorable morphology allows for precise control over the microstructure of the resulting ceramic materials. nih.gov This is crucial for developing high-performance ceramics with enhanced mechanical and thermal properties.

The catalytic potential of this compound and its derivatives is another area of active research. While not extensively studied as a catalyst in its own right, it can serve as a precursor for catalytically active materials. For example, its thermal decomposition can produce high-surface-area alumina, which is a widely used catalyst support. Furthermore, the development of high-entropy dawsonite-type materials, which incorporate multiple different cations into the crystal structure, opens up possibilities for creating novel catalysts with tunable active sites for a variety of chemical reactions. nih.gov

Future Research Directions in Environmental Geochemistry of Dawsonite

The study of dawsonite, the naturally occurring mineral form of this compound, is of significant interest in environmental geochemistry, primarily due to its potential role in geological carbon sequestration. nih.govcopernicus.orgsearchanddiscovery.com Future research in this area is likely to focus on several key questions that remain unresolved.

A major point of discussion is the long-term stability of dawsonite in geological formations. researchgate.net While some models predict that dawsonite can be a stable sink for CO2, its reactivity and potential for re-dissolution under changing geochemical conditions need to be better understood. searchanddiscovery.comresearchgate.netresearchgate.net Future research should focus on detailed experimental and modeling studies to more accurately predict the fate of dawsonite in CO2 storage reservoirs over geological timescales.

The kinetics of dawsonite formation and dissolution are also not well constrained. copernicus.org Accurate kinetic data is essential for developing reliable reactive transport models that can predict the rate and extent of CO2 mineralization in the subsurface. Laboratory experiments under conditions that closely mimic those of deep saline aquifers are needed to determine these kinetic parameters.

Another important research direction is the influence of co-existing ions on dawsonite formation. Recent studies have shown that the presence of magnesium can inhibit the formation of dawsonite, favoring the precipitation of other minerals like hydrotalcite. acs.org A more comprehensive understanding of how various ions commonly found in reservoir brines affect the thermodynamics and kinetics of dawsonite precipitation is crucial for assessing its viability as a CO2 trapping mineral in different geological settings.

Furthermore, the role of dawsonite as a natural analogue for CO2 sequestration warrants further investigation. Detailed studies of natural dawsonite occurrences can provide valuable insights into the conditions that favor its formation and preservation over long periods. researchgate.net This information can help to validate geochemical models and guide the selection of suitable sites for geological carbon storage.

Potential for this compound in Catalysis or Adsorption Studies

This compound and related materials hold considerable potential for applications in catalysis and adsorption, largely due to their chemical composition, surface properties, and structural characteristics.

In catalysis, this compound can function as a catalyst precursor. Upon thermal treatment, it decomposes to form alumina, a widely used catalyst support in industrial processes. The properties of the resulting alumina, such as its surface area and porosity, can be influenced by the morphology and purity of the this compound precursor. The recent synthesis of high-entropy dawsonite-type structures, which contain a variety of different metal cations, suggests a promising route to creating novel multi-metallic catalysts with potentially enhanced activity and selectivity. nih.gov

As an adsorbent, the basic nature of this compound makes it a candidate for the removal of acidic gases. Its potential for CO2 capture, both directly and as a mineral analogue in geological sequestration, is a key area of interest. nih.gov Further research could explore its capacity for adsorbing other pollutants, such as sulfur oxides (SOx) and nitrogen oxides (NOx), from industrial flue gases.

The high surface area and porous nature that can be achieved in synthetic this compound and its calcined products are advantageous for adsorption applications. By analogy with other layered double hydroxides, which are known to be excellent adsorbents, there is potential to modify this compound to enhance its adsorption capacity and selectivity for specific ions or molecules. nih.govresearchgate.netmagtech.com.cntandfonline.com This could involve surface functionalization or the creation of composite materials with other porous solids.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for characterizing the physicochemical properties of dihydroxyaluminum sodium carbonate in experimental settings?

- Methodological Answer : Key properties include pH (9.9–10.2 for a 4% aqueous suspension), solubility in dilute mineral acids with CO₂ evolution, and acid-neutralizing capacity (230 mL of 0.1N HCl per gram). Use pH meters for suspension analysis and acid-base titration to quantify neutralizing capacity. Solubility in acids can be validated via gas displacement methods to confirm CO₂ release .

Q. How can researchers synthesize this compound with controlled purity for pharmacological studies?

- Methodological Answer : The compound is synthesized by reacting aluminum alkoxide with sodium bicarbonate in aqueous media. To ensure purity, monitor reaction parameters (temperature, stoichiometry) and characterize the product via elemental analysis (Al, Na, C content) and thermogravimetric analysis (TGA) to confirm hydration levels (10–11% H₂O) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers to prevent moisture absorption and CO₂ loss. Stability testing under varying humidity/temperature conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) can assess degradation kinetics using techniques like X-ray diffraction (XRD) to detect crystallinity changes .

Advanced Research Questions

Q. How can researchers design experiments to evaluate drug interactions between this compound and pH-sensitive pharmaceuticals (e.g., mycophenolate, itraconazole)?

- Methodological Answer : Simulate gastric fluid (pH 1.5–3.5) and intestinal fluid (pH 6.8) to study pH-dependent solubility changes. Use dissolution apparatus (USP Type II) to measure co-administered drug dissolution profiles in the presence of this compound. Validate interactions via HPLC or LC-MS to quantify drug adsorption or precipitation .

Q. What experimental approaches resolve contradictions in reported acid-neutralizing capacities across different batches of this compound?

- Methodological Answer : Perform comparative titration studies using standardized HCl (0.1N) under controlled conditions (stirring rate, temperature). Assess batch variability via inductively coupled plasma optical emission spectroscopy (ICP-OES) for Al/Na ratios and Fourier-transform infrared spectroscopy (FTIR) to detect structural inconsistencies .

Q. How can researchers address challenges in structural elucidation due to the amorphous nature of this compound?

- Methodological Answer : Use solid-state nuclear magnetic resonance (ssNMR) to analyze local coordination environments of Al³⁺ and CO₃²⁻. Pair with pair distribution function (PDF) analysis of X-ray total scattering data to model short-range order in amorphous phases .

Q. What methodologies quantify the buffering capacity of this compound in dynamic pH environments (e.g., simulated gastrointestinal transit)?

- Methodological Answer : Employ pH-stat titration systems to simulate sequential pH changes (e.g., gastric to intestinal phases). Monitor buffering duration and acid consumption rates. Compare with aluminum hydroxide controls to differentiate mechanisms (e.g., CO₃²⁻ vs. OH⁻ buffering) .

Q. How does this compound influence the dissolution kinetics of poorly soluble drugs in co-formulated antacid therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.